Biphenyl-4-yl(5-hydroxy-1-benzofuran-3-yl)methanone
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Overview
Description
Biphenyl-4-yl(5-hydroxy-1-benzofuran-3-yl)methanone: is a complex organic compound that features a biphenyl group and a benzofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of biphenyl-4-yl(5-hydroxy-1-benzofuran-3-yl)methanone typically involves the following steps:
One-pot etherification and dehydrative cyclization: of o-hydroxyacetophenones under basic conditions.
Dehydrative cyclization: of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.
Cyclization of aryl acetylenes: using transition-metal catalysis.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the benzofuran ring.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and benzofuran rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and hydrocarbons.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of biphenyl-4-yl(5-hydroxy-1-benzofuran-3-yl)methanone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with similar applications.
Angelicin: Known for its biological activities.
Properties
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O3/c22-17-10-11-20-18(12-17)19(13-24-20)21(23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVSERBQPNJHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=COC4=C3C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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